molecular formula C28H34N4 B1667336 (3R)-1,1-dibutyl-3-(4-phenyl-3H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole CAS No. 252278-69-6

(3R)-1,1-dibutyl-3-(4-phenyl-3H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole

Cat. No. B1667336
CAS RN: 252278-69-6
M. Wt: 426.6 g/mol
InChI Key: FOBFICSYUINKAA-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BN-81,644 is a bioactive chemical.

Scientific Research Applications

Synthesis and Structural Studies

  • Formation of Imidazo-pyrido-indole Ring: Research by Molina et al. (1998) investigated the formation of the imidazo-pyrido-indole ring system, revealing the potential for synthesizing complex alkaloids like grossularines-1 and 2. This research is pivotal in understanding the synthesis and structural characteristics of compounds like (3R)-1,1-dibutyl-3-(4-phenyl-3H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole (Molina, Fresneda, Sánz, Foces-Foces, & Arellano, 1998).

Medicinal Chemistry and Drug Development

Synthesis and Antimicrobial Activity

  • Chalcones with Indole Moiety: Saundane and Mathada (2016) synthesized new chalcones containing an indole moiety and evaluated their antioxidant and antimicrobial activities. Such compounds are vital for developing new therapeutic agents with antimicrobial properties (Saundane & Mathada, 2016).
  • Biological Evaluation of Indole Derivatives: Naraboli and Biradar (2017) synthesized new indole derivatives bearing benzimidazole/benzothiazole moiety and evaluated their in vitro antimicrobial and antioxidant activities, underscoring the potential of such compounds in therapeutic applications (Naraboli & Biradar, 2017).

Novel Synthetic Methods and Characterization

  • Synthesis of Imidazole-Indole Derivatives: Hary, Roettig, and Paal (2001) described a method for synthesizing various 3-(4,5-dihydro-1H-imidazole-2-yl)-1H-indoles, showcasing innovative approaches to generating complex molecules like this compound (Hary, Roettig, & Paal, 2001).

properties

CAS RN

252278-69-6

Molecular Formula

C28H34N4

Molecular Weight

426.6 g/mol

IUPAC Name

(3R)-1,1-dibutyl-3-(5-phenyl-1H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole

InChI

InChI=1S/C28H34N4/c1-3-5-16-28(17-6-4-2)26-22(21-14-10-11-15-23(21)30-26)18-24(32-28)27-29-19-25(31-27)20-12-8-7-9-13-20/h7-15,19,24,30,32H,3-6,16-18H2,1-2H3,(H,29,31)/t24-/m1/s1

InChI Key

FOBFICSYUINKAA-XMMPIXPASA-N

Isomeric SMILES

CCCCC1(C2=C(C[C@@H](N1)C3=NC=C(N3)C4=CC=CC=C4)C5=CC=CC=C5N2)CCCC

SMILES

CCCCC1(C2=C(CC(N1)C3=NC=C(N3)C4=CC=CC=C4)C5=CC=CC=C5N2)CCCC

Canonical SMILES

CCCCC1(C2=C(CC(N1)C3=NC=C(N3)C4=CC=CC=C4)C5=CC=CC=C5N2)CCCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BN-81,644;  BN 81,644;  BN-81644.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-1,1-dibutyl-3-(4-phenyl-3H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole
Reactant of Route 2
(3R)-1,1-dibutyl-3-(4-phenyl-3H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole
Reactant of Route 3
Reactant of Route 3
(3R)-1,1-dibutyl-3-(4-phenyl-3H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole
Reactant of Route 4
(3R)-1,1-dibutyl-3-(4-phenyl-3H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole
Reactant of Route 5
(3R)-1,1-dibutyl-3-(4-phenyl-3H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole
Reactant of Route 6
(3R)-1,1-dibutyl-3-(4-phenyl-3H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole

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